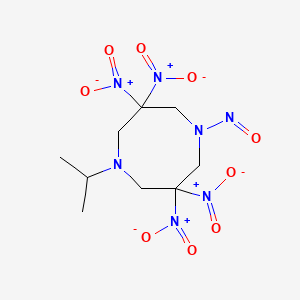
3,3,7,7-Tetranitro-1-nitroso-5-(propan-2-yl)-1,5-diazocane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,7,7-Tetranitro-1-nitroso-5-(propan-2-yl)-1,5-diazocane is a complex organic compound characterized by its multiple nitro and nitroso functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,7,7-Tetranitro-1-nitroso-5-(propan-2-yl)-1,5-diazocane likely involves multiple steps, including nitration and nitrosation reactions. Typical reagents for these reactions include nitric acid and nitrous acid, often in the presence of a catalyst or under specific temperature and pressure conditions.
Industrial Production Methods
Industrial production methods for such compounds would require careful control of reaction conditions to ensure safety and yield. This might involve continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming more highly oxidized derivatives.
Reduction: Reduction reactions could convert the nitro groups to amines.
Substitution: The nitro and nitroso groups may participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction might yield amine derivatives, while substitution could produce a wide range of functionalized compounds.
Scientific Research Applications
3,3,7,7-Tetranitro-1-nitroso-5-(propan-2-yl)-1,5-diazocane could have applications in:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological systems.
Medicine: Investigated for potential therapeutic properties or as a drug precursor.
Industry: Used in the development of advanced materials or as a component in specialized industrial processes.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. In a chemical context, its reactivity would be influenced by the electronic and steric effects of its functional groups.
Comparison with Similar Compounds
Similar Compounds
3,3,7,7-Tetranitro-1,5-diazocane: Lacks the nitroso group, potentially altering its reactivity and applications.
1,5-Diazocane derivatives: Various derivatives with different substituents can provide insights into the unique properties of 3,3,7,7-Tetranitro-1-nitroso-5-(propan-2-yl)-1,5-diazocane.
Uniqueness
The presence of both nitro and nitroso groups in this compound makes it unique, potentially offering distinct reactivity and applications compared to similar compounds.
Properties
CAS No. |
88538-42-5 |
|---|---|
Molecular Formula |
C9H15N7O9 |
Molecular Weight |
365.26 g/mol |
IUPAC Name |
3,3,7,7-tetranitro-1-nitroso-5-propan-2-yl-1,5-diazocane |
InChI |
InChI=1S/C9H15N7O9/c1-7(2)11-3-8(13(18)19,14(20)21)5-12(10-17)6-9(4-11,15(22)23)16(24)25/h7H,3-6H2,1-2H3 |
InChI Key |
MLLSCYPOIKHTPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC(CN(CC(C1)([N+](=O)[O-])[N+](=O)[O-])N=O)([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



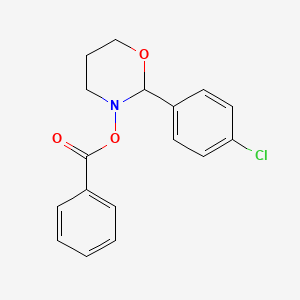

![1-Methyl-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14380563.png)
![Dimethyl(sulfanylidene)[(triphenylgermyl)sulfanyl]-lambda~5~-arsane](/img/structure/B14380572.png)

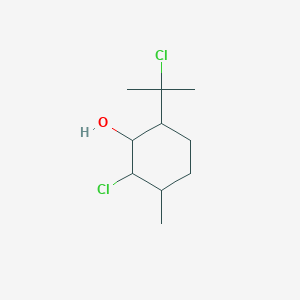
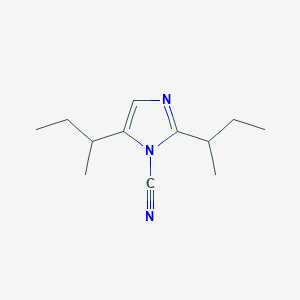
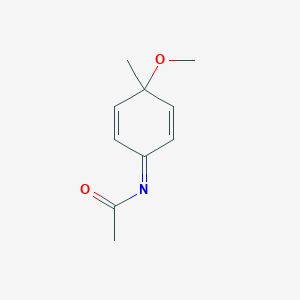


![N-[2-(cyclohexen-1-yl)phenyl]formamide](/img/structure/B14380613.png)
![4-(5-m-Tolyl-[1,2,4]oxadiazol-3-yl)-pyridine](/img/structure/B14380624.png)
![2,6-Bis{[(tributylstannyl)oxy]methyl}pyridine](/img/structure/B14380626.png)
